3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl-
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Overview
Description
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a carbonyl chloride group attached to the third position of the pyridine ring, along with a hydroxyl group at the fourth position and a methyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- typically involves the chlorination of 4-hydroxy-5-methylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form a ketone.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Ketones.
Reduction Reactions: Alcohols.
Scientific Research Applications
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules for studying their structure and function.
Medicine: It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles to form various derivatives. The hydroxyl group at the fourth position can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarbonyl chloride, 4-methyl-: Lacks the hydroxyl group at the fourth position.
3-Pyridinecarbonyl chloride, 4-hydroxy-: Lacks the methyl group at the fifth position.
3-Pyridinecarbonyl chloride, 5-methyl-: Lacks the hydroxyl group at the fourth position.
Uniqueness
3-Pyridinecarbonyl chloride, 4-hydroxy-5-methyl- is unique due to the presence of both the hydroxyl and methyl groups, which influence its chemical reactivity and physical properties. The combination of these functional groups allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
CAS No. |
57658-56-7 |
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Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
5-methyl-4-oxo-1H-pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c1-4-2-9-3-5(6(4)10)7(8)11/h2-3H,1H3,(H,9,10) |
InChI Key |
WGXMQKKJKLXNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC=C(C1=O)C(=O)Cl |
Origin of Product |
United States |
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